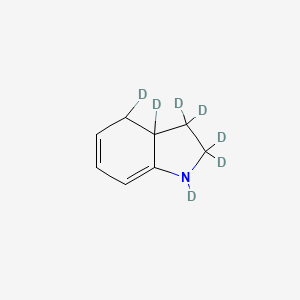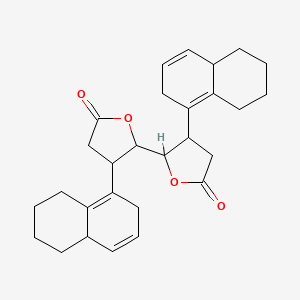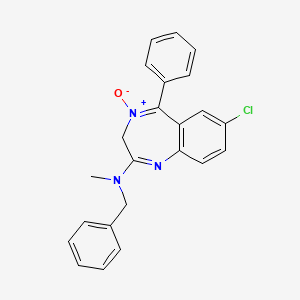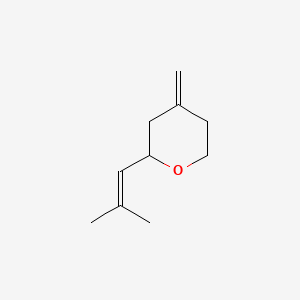
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is a chemical compound with the molecular formula C10H18O. It is a derivative of tetrahydropyran and is known for its unique structural features, including a tetrahydro-4-methylene group and a 2-(2-methyl-1-propenyl) substituent. This compound is also referred to as rose oxide due to its presence in rose oil and its characteristic fragrance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dihydropyran with isoprene in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product. The use of advanced analytical techniques, such as gas chromatography, ensures the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential therapeutic applications, including its use as a fragrance in aromatherapy.
Industry: The compound is used in the fragrance industry due to its pleasant aroma and stability
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the olfactory system, triggering a sensory response that results in the perception of its characteristic fragrance. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Rose oxide
- trans-Rose oxide
- Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Uniqueness
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its specific structural features, which differentiate it from other similar compounds. Its tetrahydro-4-methylene group and 2-(2-methyl-1-propenyl) substituent contribute to its distinct chemical properties and applications .
Propriétés
Numéro CAS |
60857-05-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-methylidene-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3 |
Clé InChI |
JRIATCFPZFOVNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1CC(=C)CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


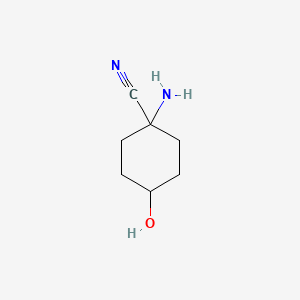
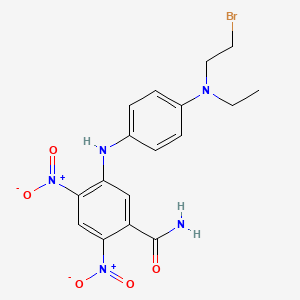
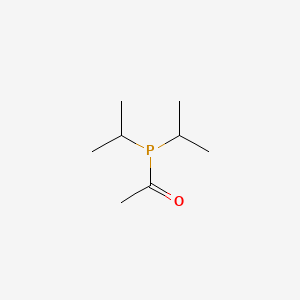
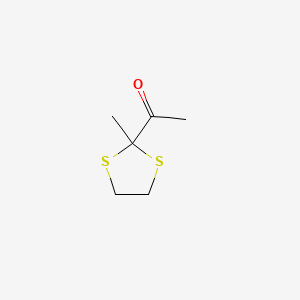
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
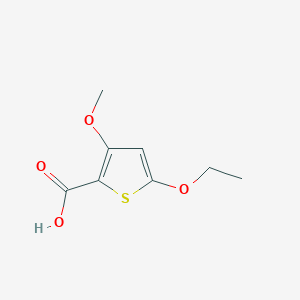
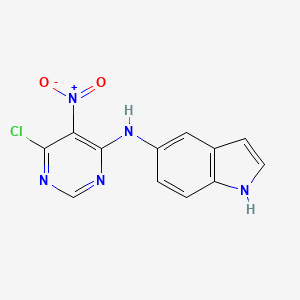

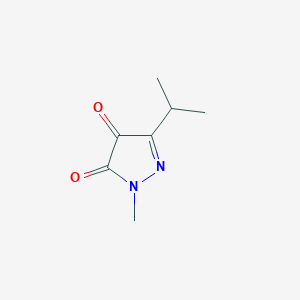
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
